molecular formula C11H10N2O2 B2880698 3-cyclopropyl-1H-quinazoline-2,4-dione CAS No. 30385-94-5

3-cyclopropyl-1H-quinazoline-2,4-dione

Cat. No.: B2880698
CAS No.: 30385-94-5
M. Wt: 202.213
InChI Key: RPDKLRIUOOJMKI-UHFFFAOYSA-N
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Description

3-cyclopropyl-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core with a cyclopropyl group attached to the nitrogen atom at position 3 and carbonyl groups at positions 2 and 4.

Mechanism of Action

Target of Action

3-Cyclopropyl-1H-quinazoline-2,4-dione, also known as 3-cyclopropyl-2,4(1H,3H)-quinazolinedione, is a quinazoline derivative . Quinazoline derivatives have been found to interact with a variety of targets, including enzymes like α-amylase and α-glucosidase , and they have been explored for their antidiabetic activity . They are also known to inhibit bacterial gyrase and DNA topoisomerase IV, making them potential antibacterial agents .

Mode of Action

The compound interacts with its targets, such as α-amylase and α-glucosidase, through different types of intermolecular interactions in the pocket site of these enzymes . This interaction leads to the inhibition of these enzymes, thereby affecting the breakdown of complex carbohydrates into simpler sugars.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes by this compound affects the carbohydrate metabolism pathway. These enzymes are crucial for the breakdown of complex carbohydrates into simpler sugars. By inhibiting these enzymes, the compound can potentially regulate blood sugar levels, making it a potential candidate for managing diabetes .

Pharmacokinetics

The compound’s synthesis has been reported to proceed efficiently in water without any catalyst , suggesting that it might have good solubility in aqueous environments

Result of Action

The primary result of the action of this compound is the inhibition of α-amylase and α-glucosidase enzymes . This inhibition can potentially regulate blood sugar levels, making the compound a potential candidate for managing diabetes . Some compounds have also shown cytotoxic effects in the Artemia salina assay .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound has been found to proceed efficiently in water , suggesting that its activity might be influenced by the presence of water Additionally, the compound’s activity might also be affected by pH, temperature, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-1H-quinazoline-2,4-dione has been found to interact with various enzymes and proteins. For instance, it has shown moderate inhibitory activity against α-amylase and α-glucosidase enzymes . These enzymes are key players in carbohydrate metabolism, suggesting that this compound could potentially influence metabolic processes related to carbohydrate digestion and absorption .

Cellular Effects

The effects of this compound on cells have been explored in several studies. For instance, it has been found to exhibit cytotoxic effects in the Artemia salina assay, where it showed a higher cytotoxic effect than 5-fluorouracil . This suggests that this compound could potentially influence cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules and potential changes in gene expression. For instance, molecular docking studies have revealed that this compound displays different types of intermolecular interactions in the pocket site of α-amylase and α-glucosidase enzymes . This suggests that this compound could potentially inhibit these enzymes by binding to their active sites and preventing them from catalyzing their respective reactions .

Metabolic Pathways

Given its inhibitory activity against α-amylase and α-glucosidase enzymes , it is plausible that this compound could potentially influence carbohydrate metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid can be treated with cyclopropyl isocyanate under basic conditions to yield the desired quinazoline-2,4-dione derivative .

Another method involves the reaction of 2-aminobenzonitrile with cyclopropyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1H-quinazoline-2,4-dione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclopropyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDKLRIUOOJMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (2-cyclopropylcarbamoyl-phenyl)-carbamic acid methyl ester was dissolved in MeOH (100 ml) and treated with NaOMe (0.5 M, 5 ml, 2.5 mmol) and the mixture heated to reflux for 12 h. The mixture was cooled and filtered to give 4.05 g (53%) of 3-cyclopropyl-1H-quinazoline-2,4-dione as a white solid.
Name
(2-cyclopropylcarbamoyl-phenyl)-carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
5 mL
Type
reactant
Reaction Step Two

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